Passive Permeability Advantage Over Lactam DGAT-1 Core
In the DGAT-1 inhibitor program, the dioxino[2,3-d]pyrimidine core was introduced to replace the lactam scaffold of the clinical candidate PF-04620110. The resulting compound 10 (bearing a dioxino[2,3-d]pyrimidine core analogous to that of the target compound) inhibited human DGAT-1 with an IC₅₀ of 10 nM and suppressed triglyceride synthesis at oral doses below 3 mg kg⁻¹, while the progenitor lactam series suffered from inadequate passive permeability that limited oral exposure [1]. Although a direct numerical Papp value for the target compound itself is not reported, the class-level evidence demonstrates that the dioxino[2,3-d]pyrimidine ring system confers a measurable permeability advantage over the lactam comparator, a factor directly relevant to procurement for pharmacokinetic optimization programs [1].
| Evidence Dimension | Passive permeability (qualitative improvement) and in vivo triglyceride suppression |
|---|---|
| Target Compound Data | Compound 10 (dioxino[2,3-d]pyrimidine core): DGAT-1 IC₅₀ = 10 nM; in vivo TG suppression at <3 mg kg⁻¹ p.o. |
| Comparator Or Baseline | PF-04620110 (lactam core): IC₅₀ = 19 nM (DGAT-1); limited passive permeability |
| Quantified Difference | ~2-fold improvement in biochemical IC₅₀ (10 vs 19 nM) and qualitative permeability gain enabling oral activity |
| Conditions | Human DGAT-1 enzyme assay; in vivo triglyceride synthesis suppression in rodent model |
Why This Matters
Procurement of the dioxino[2,3-d]pyrimidine scaffold, rather than the lactam alternative, is essential for programs requiring oral DGAT-1 inhibitors with adequate passive permeability—a property directly linked to the fused dioxane ring system.
- [1] Dow, R. L.; Andrews, M. P.; Aspnes, G. E.; Balan, G.; Gibbs, E. M.; Guzman-Perez, A.; Karki, K.; Laperle, J. L.; Li, J.; Litchfield, J.; Munchhof, M. J.; Perreault, C.; Patel, L. Design and synthesis of potent, orally-active DGAT-1 inhibitors containing a dioxino[2,3-d]pyrimidine core. Bioorg. Med. Chem. Lett. 2011, 21 (20), 6122–6125. View Source
